molecular formula C16H21N3O2 B11729168 2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

Cat. No.: B11729168
M. Wt: 287.36 g/mol
InChI Key: VCKUXRXBGKYLMI-UHFFFAOYSA-N
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Description

2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2-methylpropyl hydrazine with an appropriate diketone under acidic conditions.

    Aminomethylation: The pyrazole derivative is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with benzoic acid: The aminomethylated pyrazole is then coupled with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylbenzoic acid: Similar structure but lacks the pyrazole ring.

    5-methyl-1-(2-methylpropyl)-1H-pyrazole: Contains the pyrazole ring but lacks the benzoic acid moiety.

Uniqueness

2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is unique due to the presence of both the benzoic acid and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

2-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H21N3O2/c1-11(2)10-19-12(3)8-15(18-19)17-9-13-6-4-5-7-14(13)16(20)21/h4-8,11H,9-10H2,1-3H3,(H,17,18)(H,20,21)

InChI Key

VCKUXRXBGKYLMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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